molecular formula C14H19N3O5S2 B253769 2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

Cat. No. B253769
M. Wt: 373.5 g/mol
InChI Key: ODUNDDYYSLXAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide, commonly referred to as S-Methylisothiazolone (MIT), is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the manufacturing of personal care products, such as shampoos, soaps, and cosmetics, due to its antimicrobial properties.

Mechanism of Action

The antimicrobial activity of S-Methylisothiazolone is due to its ability to disrupt the cell membrane of microorganisms. It does this by reacting with thiol groups on proteins and enzymes within the cell membrane, leading to the formation of disulfide bonds. This disrupts the membrane structure and causes leakage of essential cellular components, ultimately leading to cell death.
Biochemical and Physiological Effects
S-Methylisothiazolone has been shown to have low toxicity and is generally considered safe for use in personal care products. However, it can cause skin irritation and allergic reactions in some individuals. It is also known to be a respiratory sensitizer, which means it can cause asthma-like symptoms in some people who are exposed to it.

Advantages and Limitations for Lab Experiments

One advantage of using S-Methylisothiazolone in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of microorganisms on various materials and surfaces. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on S-Methylisothiazolone. One area of interest is the development of new antimicrobial agents based on the structure of S-Methylisothiazolone. Another area of research is the study of the environmental impact of S-Methylisothiazolone and its potential effects on aquatic ecosystems. Finally, there is a need for further research on the safety and toxicity of S-Methylisothiazolone, particularly with regards to its potential effects on human health.

Synthesis Methods

S-Methylisothiazolone is synthesized by reacting 4-methyl-1,2-diaminobenzene with chlorosulfonic acid, followed by reaction with sodium hydroxide and carbon dioxide. The resulting product is then treated with sulfuric acid to obtain S-Methylisothiazolone.

Scientific Research Applications

S-Methylisothiazolone has been extensively studied for its antimicrobial properties. It has been shown to be effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae. This makes it a valuable ingredient in personal care products, where it helps to prevent the growth of harmful microorganisms and preserve the quality of the product.

properties

Product Name

2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

Molecular Formula

C14H19N3O5S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C14H19N3O5S2/c1-15-7-9-16(10-8-15)24(21,22)13-4-2-12(3-5-13)17-14(18)6-11-23(17,19)20/h2-5H,6-11H2,1H3

InChI Key

ODUNDDYYSLXAAI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

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